
2-(Phenylsulfanyl)quinazolin-4(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylthio)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The phenylthio group attached to the quinazolinone core enhances its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an aldehyde in the presence of a sulfur source. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This method is green, simple, and efficient, providing good to excellent yields.
Industrial Production Methods
Industrial production methods for 2-(Phenylthio)quinazolin-4(3H)-one are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis for industrial applications.
化学反应分析
Types of Reactions
2-(Phenylthio)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Phenylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The phenylthio group enhances its binding affinity to biological targets, leading to its biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.
相似化合物的比较
2-(Phenylthio)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives:
2-Phenylquinazolin-4(3H)-one: Lacks the phenylthio group, resulting in different chemical and biological properties.
2-(Methylthio)quinazolin-4(3H)-one: The methylthio group provides different steric and electronic effects compared to the phenylthio group.
2-(Phenylamino)quinazolin-4(3H)-one: The phenylamino group introduces different reactivity and biological activities.
The presence of the phenylthio group in 2-(Phenylthio)quinazolin-4(3H)-one makes it unique by enhancing its chemical reactivity and biological activities compared to other similar compounds.
属性
CAS 编号 |
6965-91-9 |
|---|---|
分子式 |
C14H10N2OS |
分子量 |
254.31 g/mol |
IUPAC 名称 |
2-phenylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2OS/c17-13-11-8-4-5-9-12(11)15-14(16-13)18-10-6-2-1-3-7-10/h1-9H,(H,15,16,17) |
InChI 键 |
UUXAHKBCACHBDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






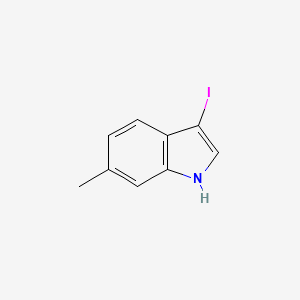

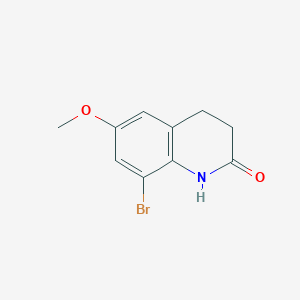
![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
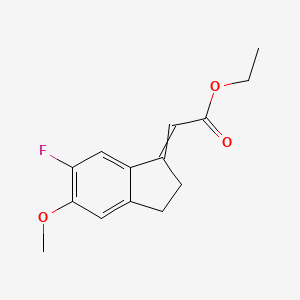
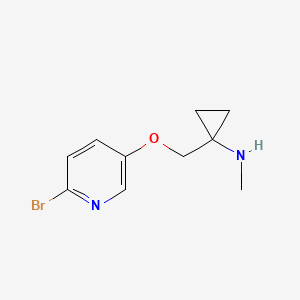
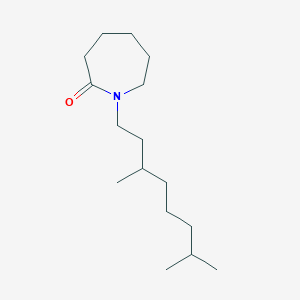
![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)
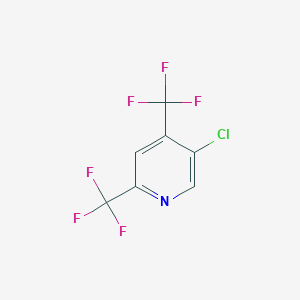
![4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B15066258.png)
